4-Butoxy-3-nitrobenzoic acid
Overview
Description
4-Butoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a butoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3-nitrobenzoic acid typically involves the nitration of 4-butoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise control of temperature, reactant addition, and reaction time, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3-nitrobenzoic acid can undergo various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Reagents: Hydrogen gas, palladium on carbon; tin(II) chloride, hydrochloric acid.
Product: 4-Butoxy-3-aminobenzoic acid.
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Esterification: : The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Reagents: Alcohol (e.g., methanol), sulfuric acid.
Product: Methyl 4-butoxy-3-nitrobenzoate.
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Substitution: : The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols).
Product: Substituted derivatives of this compound.
Scientific Research Applications
4-Butoxy-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It serves as a precursor for the synthesis of biologically active molecules that may have potential therapeutic applications.
Analytical Chemistry: It is used as a reference standard in analytical methods for the detection and quantification of related compounds.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-nitrobenzoic acid depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained.
Comparison with Similar Compounds
4-Butoxy-3-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:
3-Nitrobenzoic Acid: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
4-Nitrobenzoic Acid: Similar to this compound but without the butoxy group, affecting its solubility and reactivity.
2-Nitrobenzoic Acid: The nitro group is positioned ortho to the carboxylic acid group, leading to different electronic and steric effects compared to the para-substituted this compound.
The presence of the butoxy group in this compound imparts unique properties, such as increased hydrophobicity and potential for further functionalization, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-butoxy-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMDYUIWNRMKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450962 | |
Record name | 4-BUTOXY-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-28-9 | |
Record name | 4-BUTOXY-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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